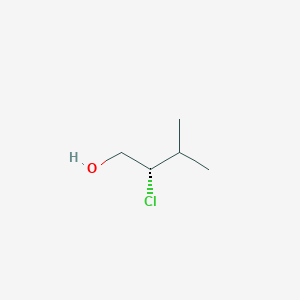![molecular formula C13H16O4 B14410720 5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole CAS No. 85604-71-3](/img/structure/B14410720.png)
5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with oxan-2-yl methanol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Catalyst: Acidic catalysts like p-toluenesulfonic acid or Lewis acids such as aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials and the efficiency of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and flow rates is common. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxan-2-yl group, where nucleophiles like amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide at room temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Aplicaciones Científicas De Investigación
5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and detoxification pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: The parent compound without the oxan-2-yl group.
Methylenedioxybenzene: A similar structure with a methylene bridge instead of the oxan-2-yl group.
Benzodioxolane: A related compound with a different ring structure.
Uniqueness
5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique structure can be leveraged for targeted chemical synthesis and biological studies.
Propiedades
Número CAS |
85604-71-3 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
5-(oxan-2-yloxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H16O4/c1-2-6-14-13(3-1)15-8-10-4-5-11-12(7-10)17-9-16-11/h4-5,7,13H,1-3,6,8-9H2 |
Clave InChI |
PKIBPPKNRXSIBN-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



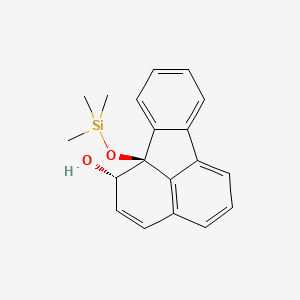
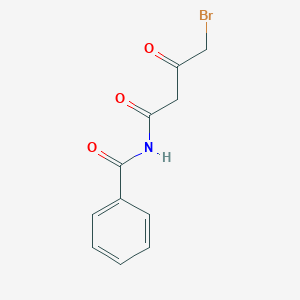
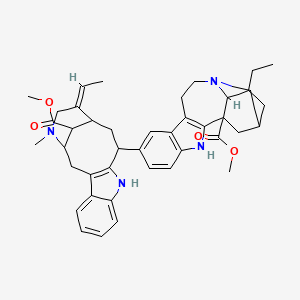
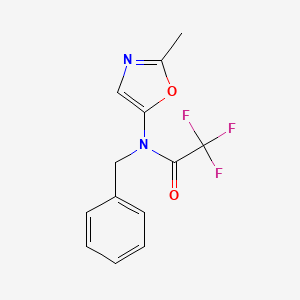
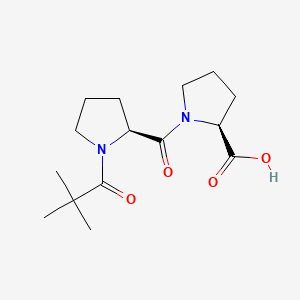


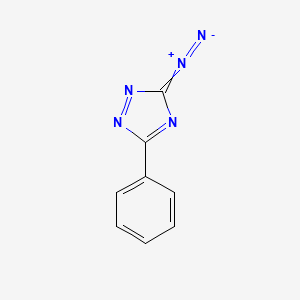



![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
